Acitretin (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

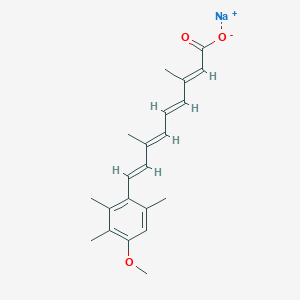

Ro 10-1670 sodium, also known as acitretin sodium, is a second-generation, systemic retinoid. It is primarily used in the treatment of severe psoriasis and other disorders of keratinization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acitretin sodium involves several key steps. The process begins with the methylation of 2,3,5-trimethylphenol using potassium hydroxide and methyl iodide in refluxing aqueous ethanol to produce 2,3,5-trimethylanisole. This intermediate is then carbonylated with phosphorus oxychloride and dimethylformamide to yield 4-methoxy-2,3,6-trimethylbenzaldehyde. Subsequent condensation with acetone in the presence of sodium hydroxide forms 4-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one. This compound undergoes a Grignard reaction with ethynylmagnesium bromide in tetrahydrofuran to produce 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-3-hydroxy-4-penten-1-yne. Controlled hydrogenation of this intermediate with hydrogen over a palladium catalyst in hexane yields 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-3-hydroxy-1,4-pentadiene. Finally, treatment with triphenylphosphonium bromide in benzene at 60°C produces the phosphonium salt, which is then condensed with 3-formylcrotonic acid butyl ester using sodium hydride in dimethylformamide to yield the desired product .

Industrial Production Methods

Industrial production of acitretin sodium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization techniques and is then converted to its sodium salt form for stability and ease of use .

Chemical Reactions Analysis

Types of Reactions

Acitretin sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Acitretin sodium can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acitretin sodium can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acitretin sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of retinoid chemistry and its interactions with various reagents.

Biology: Acitretin sodium is used to study the effects of retinoids on cell differentiation and proliferation.

Medicine: It is primarily used in the treatment of severe psoriasis and is being researched for its potential in treating Alzheimer’s disease.

Industry: Acitretin sodium is used in the formulation of topical treatments for skin disorders

Mechanism of Action

The mechanism of action of acitretin sodium involves its interaction with retinoid receptors in the skin. It binds to retinoic acid receptors and retinoid X receptors, which regulate the growth and differentiation of skin cells. By normalizing the growth cycle of skin cells, acitretin sodium reduces the excessive cell growth and keratinization seen in psoriasis .

Comparison with Similar Compounds

Similar Compounds

Etretinate: A first-generation retinoid with a longer half-life compared to acitretin sodium.

Tazarotene: A third-generation retinoid used in the treatment of psoriasis and acne.

Isotretinoin: Another retinoid used primarily for severe acne.

Uniqueness

Acitretin sodium is unique due to its shorter half-life compared to etretinate, which reduces the risk of long-term side effects. It also has a broader range of applications, including potential use in Alzheimer’s disease research .

Properties

Molecular Formula |

C21H25NaO3 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

sodium;(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C21H26O3.Na/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4;/h7-13H,1-6H3,(H,22,23);/q;+1/p-1/b9-7+,11-10+,14-8+,15-12+; |

InChI Key |

ZLNPVBQOHHEBBD-WMOHYEITSA-M |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C)C)C)OC.[Na+] |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)[O-])C)C)C)C)OC.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10800038.png)

![1-[2-[[1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10800039.png)

![2-[2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]-5-sulfobenzenesulfonate](/img/structure/B10800050.png)

![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B10800058.png)

![(1R,3S,5E)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10800062.png)

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane](/img/structure/B10800070.png)

![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B10800071.png)

![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10800082.png)

![methyl N-[2-[(S)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10800104.png)